![molecular formula C7H10F3N3 B2405638 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine CAS No. 1006455-31-7](/img/structure/B2405638.png)
3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine, also known as TFPAP, is a small molecule that has a wide array of applications in the scientific research field. It is a synthetic compound that can be used as a reagent, a catalyst, or an inhibitor in a variety of biochemical and physiological experiments. TFPAP has been used in a variety of fields, including biochemistry, pharmacology, and toxicology, to study various biological processes.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Effects
Celecoxib: , a well-known COX-2 inhibitor, is structurally related to 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine. Celecoxib is widely used as an anti-inflammatory and analgesic agent in the treatment of conditions such as arthritis, pain management, and inflammation-related disorders. Researchers have explored the potential of our compound as an alternative to celecoxib, aiming for improved efficacy and reduced side effects .
Cancer Chemoprevention
The trifluoromethyl group in 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine contributes to its potential as a chemopreventive agent. Studies have investigated its ability to inhibit tumor growth and prevent the development of colorectal adenomas. By targeting specific pathways involved in cancer progression, this compound shows promise in cancer prevention strategies .
Cardiovascular Protection
Researchers have explored the cardiovascular effects of 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine. Its unique structure may offer protective effects against cardiovascular diseases, including hypertension and atherosclerosis. Investigations into its impact on endothelial function, platelet aggregation, and vascular inflammation are ongoing .
Neuroprotection
The compound’s trifluoromethyl-pyrazole moiety suggests potential neuroprotective properties. Studies have investigated its role in mitigating oxidative stress, reducing neuroinflammation, and promoting neuronal survival. Neurodegenerative diseases such as Alzheimer’s and Parkinson’s could benefit from further research on this compound .
Antimicrobial Activity
Preliminary studies indicate that 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine exhibits antimicrobial activity. Researchers have explored its effectiveness against bacterial and fungal pathogens. The compound’s unique structure may provide a novel avenue for developing antimicrobial agents .
Drug Delivery Systems
Due to its sulfonamide group, this compound can be modified for drug delivery applications. Researchers have investigated its use as a carrier molecule for targeted drug delivery, especially in cancer therapy. By conjugating it with other therapeutic agents, scientists aim to enhance drug specificity and reduce off-target effects .
Mecanismo De Acción
Target of Action
It shares structural similarities with celecoxib , a well-known non-steroidal anti-inflammatory drug (NSAID). Celecoxib primarily targets cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .
Mode of Action
If we consider its structural similarity to celecoxib, it might also act as a selective noncompetitive inhibitor of cox-2 . This inhibition could lead to a decrease in the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
Inhibition of COX-2 can lead to a decrease in the production of pro-inflammatory prostaglandins .
Pharmacokinetics
A compound named selenocoxib-3, which is a seleno-derivative of celecoxib, was found to have favorable pharmacokinetics and lesser toxicity compared to celecoxib
Result of Action
Based on its potential similarity to celecoxib, it might reduce inflammation and pain by inhibiting the production of pro-inflammatory prostaglandins via cox-2 inhibition .
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)6-2-5-13(12-6)4-1-3-11/h2,5H,1,3-4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBFWCUKDVZZJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1006455-31-7 |
Source
|
Record name | 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.